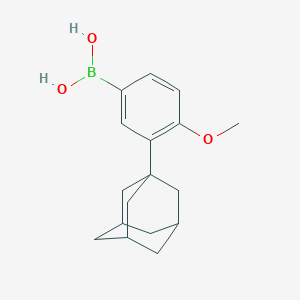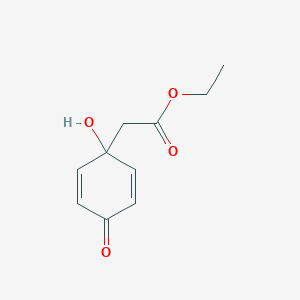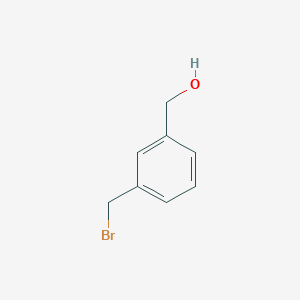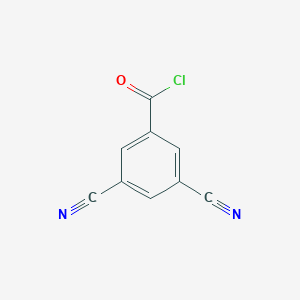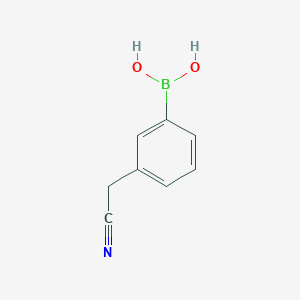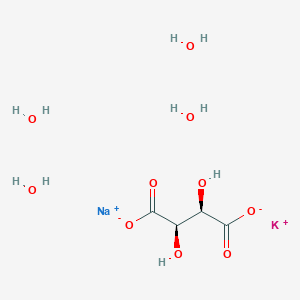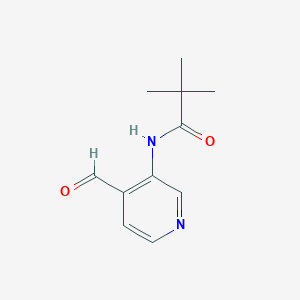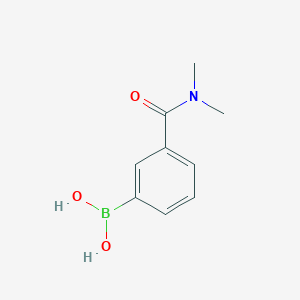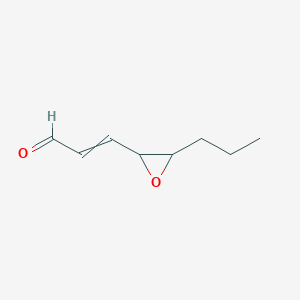
3-(3-Propyloxiran-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Propyloxiran-2-yl)prop-2-enal is a chemical compound that belongs to the class of α,β-unsaturated aldehydes. It is commonly used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-(3-Propyloxiran-2-yl)prop-2-enal has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of α,β-unsaturated aldehydes, which have potential applications in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 3-(3-Propyloxiran-2-yl)prop-2-enal is not well understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols, amines, and carboxylic acids. This reaction can result in the formation of covalent bonds, which can lead to the inhibition of enzymes or other biological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(3-Propyloxiran-2-yl)prop-2-enal are not well studied. However, it has been shown to have cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Propyloxiran-2-yl)prop-2-enal in lab experiments is its high reactivity, which allows for the formation of covalent bonds with nucleophiles. However, its cytotoxic effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-(3-Propyloxiran-2-yl)prop-2-enal in scientific research. It could be used in the synthesis of new compounds with potential pharmaceutical applications. It could also be used in the development of new enzyme inhibitors. Further studies are needed to understand its mechanism of action and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(3-Propyloxiran-2-yl)prop-2-enal is a unique chemical compound that has various applications in scientific research. Its high reactivity and potential pharmaceutical applications make it an attractive compound for further study. However, its cytotoxic effects and limited understanding of its mechanism of action may limit its use in certain experiments. Further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3-(3-Propyloxiran-2-yl)prop-2-enal involves the reaction of 3-chloropropene oxide with acrolein in the presence of a base catalyst. This reaction results in the formation of the desired product with a yield of around 70%.
Propiedades
Número CAS |
134452-45-2 |
|---|---|
Nombre del producto |
3-(3-Propyloxiran-2-yl)prop-2-enal |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-(3-propyloxiran-2-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O2/c1-2-4-7-8(10-7)5-3-6-9/h3,5-8H,2,4H2,1H3 |
Clave InChI |
RBBPXPMPGIPSJY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C=CC=O |
SMILES canónico |
CCCC1C(O1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





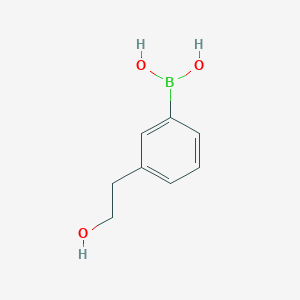
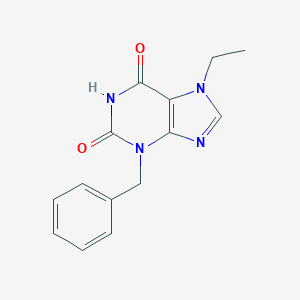
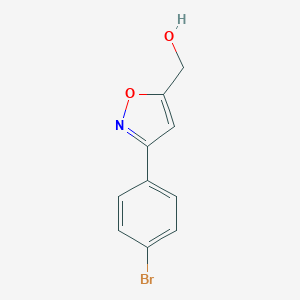
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
